Cas no 731832-24-9 ((4-Phenylpiperazin-1-yl)(piperidin-4-yl)methanone)

(4-Phenylpiperazin-1-yl)(piperidin-4-yl)methanone is a bifunctional compound featuring both phenylpiperazine and piperidinyl moieties linked via a carbonyl group. This structural arrangement imparts versatility in pharmacological and chemical applications, particularly as an intermediate in the synthesis of bioactive molecules. The phenylpiperazine component contributes to receptor-binding affinity, while the piperidinyl group enhances conformational flexibility, making it valuable for medicinal chemistry research. Its well-defined synthetic route ensures high purity and reproducibility, supporting its use in drug discovery and development. The compound’s stability under standard laboratory conditions further underscores its utility as a reliable building block for exploring structure-activity relationships in CNS-targeting compounds.
(4-Phenylpiperazin-1-yl)(piperidin-4-yl)methanone structure
731832-24-9 structure
Product Name:(4-Phenylpiperazin-1-yl)(piperidin-4-yl)methanone
CAS No:731832-24-9
MF:C16H23N3O
MW:273.37332367897
CID:1084742
PubChem ID:883943
Update Time:2025-10-19

(4-Phenylpiperazin-1-yl)(piperidin-4-yl)methanone Chemical and Physical Properties

Names and Identifiers

    • (4-Phenylpiperazin-1-yl)(piperidin-4-yl)methanone
    • (4-PHENYL-PIPERAZIN-1-YL)-PIPERIDIN-4-YL-METHANONE HYDROCHLORIDE
    • (4-phenylpiperazin-1-yl)-piperidin-4-ylmethanone
    • 1-phenyl-4-(piperidine-4-carbonyl)piperazine
    • AMY32348
    • AKOS000164455
    • 731832-24-9
    • (4-Phenylpiperazin-1-yl)piperidin-4-yl-methanone
    • DB-310005
    • STK003279
    • Inchi: 1S/C16H23N3O/c20-16(14-6-8-17-9-7-14)19-12-10-18(11-13-19)15-4-2-1-3-5-15/h1-5,14,17H,6-13H2
    • InChI Key: BXOFULNKGRWZLW-UHFFFAOYSA-N
    • SMILES: O=C(C1CCNCC1)N1CCN(C2C=CC=CC=2)CC1

Computed Properties

  • Exact Mass: 273.18400
  • Monoisotopic Mass: 273.184112366g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 314
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 35.6Ų

Experimental Properties

  • PSA: 35.58000
  • LogP: 1.66650

(4-Phenylpiperazin-1-yl)(piperidin-4-yl)methanone Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(4-Phenylpiperazin-1-yl)(piperidin-4-yl)methanone Pricemore >>

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(4-Phenylpiperazin-1-yl)(piperidin-4-yl)methanone Related Literature

Additional information on (4-Phenylpiperazin-1-yl)(piperidin-4-yl)methanone

Introduction to (4-Phenylpiperazin-1-yl)(piperidin-4-yl)methanone (CAS No. 731832-24-9)

(4-Phenylpiperazin-1-yl)(piperidin-4-yl)methanone, also known by its CAS number 731832-24-9, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of piperazine derivatives and is characterized by its unique structural features, which include a phenylpiperazine moiety and a piperidine ring linked by a methanone group. The combination of these functional groups imparts distinct pharmacological properties, making it a valuable candidate for various therapeutic applications.

The molecular formula of (4-Phenylpiperazin-1-yl)(piperidin-4-yl)methanone is C17H22N2O, and its molecular weight is approximately 270.36 g/mol. The compound's structure can be visualized as a central carbonyl group flanked by the phenylpiperazine and piperidine rings, which are known for their ability to interact with various biological targets, particularly G protein-coupled receptors (GPCRs) and ion channels.

Recent studies have highlighted the potential of (4-Phenylpiperazin-1-yl)(piperidin-4-yl)methanone in modulating the activity of serotonin receptors, particularly the 5-HT2A receptor. This receptor is implicated in a wide range of physiological processes, including mood regulation, cognitive function, and sensory perception. The ability of (4-Phenylpiperazin-1-yl)(piperidin-4-yl)methanone to selectively bind to and modulate the 5-HT2A receptor has led to its evaluation as a potential therapeutic agent for conditions such as depression, anxiety, and schizophrenia.

In addition to its interactions with serotonin receptors, (4-Phenylpiperazin-1-yl)(piperidin-4-yl)methanone has shown promise in modulating other neurotransmitter systems. For instance, it has been reported to exhibit affinity for dopamine D2 receptors, which are crucial in the regulation of motor control and reward pathways. This dual activity at both serotonin and dopamine receptors suggests that (4-Phenylpiperazin-1-yl)(piperidin-4-yl)methanone may have broad-spectrum therapeutic potential, making it an attractive candidate for further preclinical and clinical investigation.

The pharmacokinetic properties of (4-Phenylpiperazin-1-yl)(piperidin-4-yl)methanone have also been studied in detail. Research indicates that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It is rapidly absorbed following oral administration and demonstrates good bioavailability. The compound's lipophilic nature allows it to cross the blood-brain barrier efficiently, ensuring that it reaches its intended central nervous system (CNS) targets. Additionally, the metabolic stability of (4-Phenylpiperazin-1-yl)(piperidin-4-yl)methanone has been evaluated in various animal models, with results suggesting minimal hepatic metabolism and low potential for drug-drug interactions.

Clinical trials involving (4-Phenylpiperazin-1-yl)(piperidin-4-y)lmethanone are currently underway to assess its safety and efficacy in treating psychiatric disorders. Preliminary data from phase I trials have shown that the compound is well-tolerated at therapeutic doses, with no significant adverse effects reported. Phase II trials are expected to provide more detailed insights into its therapeutic potential and dosing regimens.

Beyond its therapeutic applications, (4-Phenylpiperazin-1-y)l(piperidin - 4 - yl) methanone has also found use as a research tool in neuropharmacology. Its selective binding properties make it an invaluable probe for investigating the functional roles of serotonin and dopamine receptors in various neurological processes. Researchers have utilized this compound to study receptor-mediated signaling pathways and to develop novel ligands with improved selectivity and potency.

In conclusion, (4 - Phen ylpip er az in - 1 - yl ) ( p ip er id in - 4 - yl ) meth an one (CAS No . 731832 - 2 4 - 9) represents a promising compound with significant potential in both therapeutic and research contexts. Its unique structural features and pharmacological properties position it as a valuable candidate for further development in the treatment of psychiatric disorders and as a tool for advancing our understanding of neurotransmitter systems.

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